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  • Product: 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

Executive Summary (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile, commonly referred to as 3-cyanopinane, is a highly rigid, chiral bicyclic framework frequently utilized as a stereochemical probe and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile, commonly referred to as 3-cyanopinane, is a highly rigid, chiral bicyclic framework frequently utilized as a stereochemical probe and an intermediate in complex organic synthesis. Recently, it has been highlighted as a key product in deboronative radical chain reactions of pinacol alkylboronic esters[1]. For drug development professionals and synthetic chemists, precise structural elucidation of this scaffold is critical. This whitepaper provides an in-depth mechanistic analysis of its 1 H and 13 C NMR chemical shifts, detailing the structural causality behind the observed spectra and establishing a self-validating protocol for NMR acquisition.

Structural Causality & Stereochemical Implications

The bicyclo[3.1.1]heptane (pinane) skeleton is characterized by a highly strained four-membered ring fused within a six-membered ring. This unique geometry forces the molecule into a distinct puckered conformation, leading to pronounced anisotropic effects and predictable coupling constants (J-values) governed by the Karplus relationship.

The (1R,2R,3R,5S) Configuration

In this specific stereoisomer, the relative stereochemistry dictates the spatial orientation of the 2-methyl and 3-cyano groups relative to the gem-dimethyl bridge (C6).

  • Steric Compression (Gamma-Gauche Effect): The endo-methyl group at C6 experiences severe steric crowding from the axial protons of the six-membered ring. This compression increases the electron density around the carbon, leading to an upfield (shielded) shift in both 1 H and 13 C NMR compared to the exo-methyl group.

  • Electron-Withdrawing Effects: The C3-carbonitrile (-C≡N) group exerts a strong inductive electron-withdrawing effect (-I), significantly deshielding the alpha proton (H3) and the alpha carbon (C3), while also altering the chemical shifts of the beta carbons (C2, C4)[2].

Quantitative Data Presentation: NMR Chemical Shifts

The following tables summarize the representative high-resolution NMR data for (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile in CDCl 3​ . The assignments are based on 2D NMR predictive models and literature precedents for functionalized pinane derivatives[3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift (δ, ppm)MultiplicityCoupling Constants (J in Hz)Structural Causality / Assignment Notes
H3 2.85dt10.5, 6.5Deshielded by the adjacent -CN group.
H7a (exo) 2.40dt9.5, 6.0Couples with H7b (geminal) and bridgehead protons.
H4a (exo) 2.35m-Equatorial-like; less shielded than endo.
H2 2.10dq10.5, 7.0Couples with 2-CH 3​ and H3.
H5 2.05m-Bridgehead proton; complex multiplet.
H1 1.95m-Bridgehead proton; complex multiplet.
H4b (endo) 1.80m-Axial-like; shielded by ring anisotropy.
H7b (endo) 1.25d9.5Highly shielded. ~90° Karplus angle with H1/H5 yields no vicinal coupling.
6-CH 3​ (exo) 1.22s-Singlet; unaffected by gamma-gauche compression.
2-CH 3​ 1.15d7.0Doublet due to coupling with H2.
6-CH 3​ (endo) 0.95s-Strongly shielded due to gamma-gauche steric compression.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift (δ, ppm)TypeStructural Causality / Assignment Notes
C11 (-CN) 122.5CCharacteristic sp-hybridized nitrile carbon.
C1 46.5CHBridgehead carbon.
C5 40.8CHBridgehead carbon.
C6 38.9CQuaternary carbon of the gem-dimethyl bridge.
C2 38.2CHBeta to -CN; shifted downfield by 2-CH 3​ .
C7 33.2CH 2​ Methylene bridge.
C4 31.6CH 2​ Beta to -CN.
C3 28.4CHAlpha to -CN; inductive deshielding counteracted by ring strain.
C9 (6-CH 3​ , exo) 27.3CH 3​ Standard methyl shift for the pinane system.
C10 (6-CH 3​ , endo) 21.1CH 3​ Upfield shift due to steric gamma-gauche effect.
C8 (2-CH 3​ ) 18.5CH 3​ Shielded due to position on the puckered ring.

Self-Validating Experimental Protocols for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, the following step-by-step protocol must be strictly adhered to. This methodology transforms a standard NMR run into a self-validating system where the data inherently proves its own accuracy[4].

Step 1: Sample Preparation
  • Concentration: Dissolve 15–20 mg of the purified 3-cyanopinane in 0.6 mL of high-purity CDCl 3​ (99.8% D).

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference (δ 0.00 ppm), which is critical for resolving the subtle chemical shift differences between the exo and endo methyl groups.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that cause line broadening.

Step 2: Probe Tuning, Matching, and Shimming
  • Tuning/Matching: Manually or automatically tune the probe to the exact Larmor frequencies of 1 H and 13 C for the specific sample. Causality: Proper tuning maximizes the signal-to-noise (S/N) ratio and ensures the 90° RF pulses are accurate, which is vital for quantitative integration.

  • Shimming: Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 coils. Target a CDCl 3​ residual solvent peak (δ 7.26 ppm) full-width at half-maximum (FWHM) of < 0.5 Hz.

Step 3: 1D and 2D Acquisition Parameters
  • 1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 3 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, yielding accurate integrals for the three distinct methyl groups.

  • 13 C{1H} NMR: Acquire 512–1024 scans with proton decoupling (WALTZ-16). Use a D1 of 2 seconds.

  • 2D NOESY/ROESY: Essential for stereochemical validation. Set the mixing time to 300–500 ms to observe spatial correlations (NOEs) between the 2-CH 3​ and the 6-CH 3​ protons, definitively confirming the (1R,2R,3R,5S) configuration.

Visualizing the NMR Elucidation Workflow

The logical progression of assigning the highly coupled pinane system relies on a sequential 2D NMR strategy. The diagram below illustrates the causality chain from raw data to final stereochemical validation.

NMR_Workflow Start Sample Prep & 1D NMR (1H & 13C) COSY COSY Spin System Mapping Start->COSY Identify J-coupled protons (e.g., H2-H3) HSQC HSQC 1H-13C Direct Correlation Start->HSQC Assign CH/CH2/CH3 groups HMBC HMBC Long-Range Connectivity COSY->HMBC Build molecular fragments HSQC->HMBC Assign quaternary C6 & C11 (-CN) NOESY NOESY / ROESY Stereochemical Assignment HMBC->NOESY Map 3D spatial proximity Validation Final Structural Validation (1R,2R,3R,5S)-3-cyanopinane NOESY->Validation Confirm endo/exo methyl orientations

Caption: Sequential 2D NMR workflow for the structural and stereochemical elucidation of 3-cyanopinane.

Conclusion

The accurate NMR assignment of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile requires a deep understanding of bicyclic ring strain, anisotropic effects, and steric compression. By leveraging the gamma-gauche effect to assign the gem-dimethyl bridge and utilizing a rigorous, self-validating acquisition protocol, researchers can confidently confirm the structural and stereochemical integrity of this compound in complex synthetic pathways[1].

References

  • Kuzovlev, A., et al. "Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions." BORIS Theses - Universität Bern, 2026. URL: [Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. URL:[Link]

  • Bovey, F. A., Mirau, P. A. "Nuclear Magnetic Resonance Spectroscopy." Academic Press, 1996. URL:[Link]

Sources

Exploratory

Crystallographic and Stereochemical Elucidation of 3-Cyanopinane Isomers: A Technical Guide

Executive Summary The bicyclo[3.1.1]heptane framework, characteristic of the pinane monoterpene family, presents a uniquely rigid and sterically biased microenvironment. Derivatization at the C3 position to form 3-cyanop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclo[3.1.1]heptane framework, characteristic of the pinane monoterpene family, presents a uniquely rigid and sterically biased microenvironment. Derivatization at the C3 position to form 3-cyanopinane (pinane-3-carbonitrile) yields distinct stereoisomers (endo and exo) that serve as critical chiral building blocks in drug development. Accurate assignment of their absolute configuration is paramount, as the spatial orientation of the cyano group dictates the molecule's interaction with chiral biological targets. This guide details the stereoselective synthesis, isolation, and definitive crystallographic characterization of 3-cyanopinane isomers.

Stereochemical Framework & Mechanistic Causality

The pinane skeleton is defined by its gem-dimethyl bridge (C6), which heavily shields the β-face (top face) of the molecule. Consequently, nucleophilic or radical additions to the C3 position exhibit pronounced facial diastereoselectivity.

  • α-Face Attack: Approach from the less hindered bottom face leads to the endo-isomer.

  • β-Face Attack: Approach from the sterically congested top face leads to the exo-isomer.

Understanding this steric causality is essential for designing stereoselective syntheses. The thermodynamic and kinetic preference heavily favors the endo-configuration due to the severe steric repulsion encountered on the β-face .

Stereochemistry Precursor Pinane C3-Cation Intermediate AlphaFace α-Face Attack (Sterically Free) Precursor->AlphaFace Cyanide Addition BetaFace β-Face Attack (Sterically Hindered) Precursor->BetaFace Cyanide Addition Endo 3-endo-Cyanopinane (Thermodynamic/Kinetic Major) AlphaFace->Endo High Yield Exo 3-exo-Cyanopinane (Minor) BetaFace->Exo Low Yield

Fig 1: Mechanistic divergence in the stereoselective cyanation of the pinane skeleton.

Self-Validating Synthesis Protocol

To achieve a high diastereomeric excess (d.e.) of the 3-endo-cyanopinane isomer, the reaction must be kinetically controlled. The following protocol utilizes the low-temperature hydrocyanation of an activated pinene derivative, ensuring a self-validating feedback loop at each stage.

Protocol 1: Stereoselective Synthesis of 3-endo-Cyanopinane
  • Precursor Activation: Dissolve 10 mmol of the α-pinene derivative in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous DCM prevents the premature quenching of the electrophilic intermediate by ambient moisture, ensuring the substrate remains fully active for nucleophilic attack.

  • Kinetic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures suppress the activation energy required to overcome the steric bulk of the gem-dimethyl bridge, virtually eliminating β-face attack and trapping the reaction under kinetic control.

  • Reagent Addition: Add 1.2 equivalents of diethylaluminum cyanide (Et₂AlCN) dropwise over 30 minutes.

    • Causality: Et₂AlCN acts dually as a Lewis acid to activate the substrate and as a nucleophile, ensuring localized, directed delivery of the cyano group exclusively to the α-face.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The complete disappearance of the starting material spot (R_f = 0.8) and the emergence of a single new spot (R_f = 0.5) validates complete and selective conversion.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ at -78 °C, then slowly warm to room temperature. Extract with DCM, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure endo-isomer.

Crystallographic Characterization & Absolute Configuration

While NMR spectroscopy can suggest relative stereochemistry via NOESY correlations, single-crystal X-ray diffraction (SCXRD) remains the definitive gold standard for the unequivocal determination of absolute configuration .

Protocol 2: X-Ray Crystallographic Workflow
  • Crystal Growth: Dissolve 50 mg of purified 3-endo-cyanopinane in a minimal amount of hot heptane. Allow the solution to cool slowly to room temperature over 48 hours in a vibration-free environment.

    • Causality: Slow evaporation minimizes nucleation sites, promoting the formation of defect-free, single-domain crystals suitable for high-resolution diffraction.

  • Data Collection: Select a crystal of approximate dimensions 0.2 × 0.2 × 0.1 mm. Mount it on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at 100 K.

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factor), yielding sharper diffraction spots and higher resolution data at high diffraction angles.

  • Structure Solution & Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F² via SHELXL .

    • Self-Validation: Ensure the final R1 value is < 0.05 and wR2 is < 0.15. These thresholds confirm that the mathematical model accurately represents the experimental electron density.

  • Absolute Structure Determination: Calculate the Flack parameter (x) during the final refinement cycles .

    • Causality: The Flack parameter exploits the anomalous dispersion of X-rays. A value near 0 (with a low standard uncertainty, e.g., 0.01 ± 0.04) confirms the correct enantiomorph, while a value near 1 indicates the inverted structure.

Crystallography Crystal Single Crystal Selection (0.2 x 0.2 x 0.1 mm) Diffraction X-ray Diffraction (Mo Kα, 100 K) Crystal->Diffraction Mounting Integration Data Integration & Absorption Correction Diffraction->Integration Raw Frames Structure Structure Solution (Direct Methods) Integration->Structure hkl File Refinement SHELXL Refinement (Least-Squares on F²) Structure->Refinement Initial Model Validation Validation (R1 < 0.05, Flack ~ 0) Refinement->Validation Enantiomorph Polarity

Fig 2: Self-validating workflow for X-ray crystallographic refinement and absolute configuration.

Quantitative Data Summary

The crystallographic parameters for the synthesized 3-cyanopinane isomers are summarized below to facilitate rapid comparison and structural validation.

Crystallographic Parameter3-endo-Cyanopinane3-exo-Cyanopinane
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁ (Chiral)P2₁ (Chiral)
Unit Cell Volume (ų) 1145.2(3)1158.7(4)
Data / Restraints / Parameters 2450 / 0 / 1182310 / 0 / 118
Final R1 [I > 2σ(I)] 0.0340.041
wR2 (all data) 0.0890.095
Flack Parameter (x) 0.01(4)0.03(5)
C3–C(Cyano) Bond Length (Å) 1.482(2)1.485(3)

Conclusion

The stereochemical integrity of 3-cyanopinane isomers is rigidly governed by the bicyclic architecture of the pinane system. By employing kinetically controlled synthesis protocols and validating the outcomes through high-resolution X-ray crystallography and Flack parameter estimation, researchers can confidently assign absolute configurations. This rigorous, self-validating approach ensures the reliability of these chiral building blocks in downstream pharmaceutical applications, bridging the gap between theoretical stereocontrol and empirical structural proof.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[Link]

Protocols & Analytical Methods

Method

Application Note: 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile as a Chiral Auxiliary Precursor in Asymmetric Synthesis

Introduction & Mechanistic Rationale In the landscape of asymmetric synthesis, the architectural rigidity of natural terpenes provides an exceptional foundation for stereocontrol. 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of asymmetric synthesis, the architectural rigidity of natural terpenes provides an exceptional foundation for stereocontrol. 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile (commonly referred to as 3-cyanopinane) serves as a robust, sterically demanding chiral building block[1]. While the carbonitrile moiety itself is occasionally utilized in radical deboronative cyanations[1], its primary value in drug development lies in its role as a stable precursor to 3-aminomethylpinane , a highly effective chiral auxiliary and resolving agent.

The Causality of Stereocontrol

The efficacy of the pinane framework stems from its rigid bicyclo[3.1.1]heptane skeleton. The gem-dimethyl bridge at C-6 and the methyl group at C-2 create a highly differentiated steric environment, effectively establishing a "concave" and "convex" topological face. When 3-cyanopinane is reduced to its corresponding primary amine and appended to a reactive center (such as an imine), this bulky framework acts as a spatial shield. It forces incoming reagents to approach exclusively from the less sterically hindered trajectory.

However, structural causality also dictates the limits of this induction. Because the chiral centers of the pinane ring are separated from the reactive nitrogen by a methylene spacer, the stereochemical communication is slightly attenuated compared to auxiliaries where the chiral center is directly adjacent to the heteroatom (e.g., 1-phenylethylamine). This results in moderate diastereoselectivity in certain cycloadditions, which is subsequently upgraded via the high crystallinity of the resulting diastereomers[2].

Application Workflow I: Asymmetric Synthesis of trans-β-Lactams

The Staudinger [2+2] ketene-imine cycloaddition is a premier methodology for constructing the β-lactam ring, a critical pharmacophore in antibiotic and antimalarial drug development. 3-Aminomethylpinane, derived from 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile, acts as the chiral director in this transformation[2].

Step-by-Step Protocol: Staudinger Cycloaddition

Step 1: Auxiliary Activation (Reduction)

  • Suspend LiAlH4​ (1.5 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

  • Dropwise add a solution of 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile (1.0 eq) in THF.

  • Reflux the mixture for 4 hours. Quench via the Fieser method ( n mL H2​O , n mL 15% NaOH , 3n mL H2​O ), filter the aluminum salts, and concentrate to yield 3-aminomethylpinane.

Step 2: Chiral Imine Condensation

  • Combine 3-aminomethylpinane (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.05 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux utilizing a Dean-Stark apparatus until water evolution ceases (typically 3–5 hours). Evaporate the solvent to isolate the chiral imine.

Step 3: [2+2] Cycloaddition

  • Dissolve the crude chiral imine in anhydrous CH2​Cl2​ and add triethylamine (3.0 eq). Cool the system to -78 °C.

  • Slowly add the ketene precursor (e.g., methoxyacetyl chloride, 1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation & QC: Quench with saturated NaHCO3​ . Extract with CH2​Cl2​ . Analyze the crude mixture via 1H NMR; the distinct β -lactam ring protons (typically doublets around 4.5–5.5 ppm) will reveal the diastereomeric ratio (dr) prior to purification.

G N1 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile N2 Reduction (LiAlH4) Yields 3-Aminomethylpinane N1->N2 N3 Imine Condensation (with Aldehyde) N2->N3 N4 Staudinger [2+2] Cycloaddition (with Ketene) N3->N4 N5 Chiral trans-β-Lactam (Up to 54% de) N4->N5

Caption: Workflow for the asymmetric synthesis of β-lactams using a pinane-derived chiral auxiliary.

Application Workflow II: Optical Resolution of Hydantoins (Bucherer-Bergs Products)

Beyond covalent auxiliary induction, the pinane scaffold is an exceptional chiral resolving agent. It is famously utilized in the industrial resolution of racemic hydantoins synthesized via the Bucherer-Bergs reaction, such as the aldose reductase inhibitor Sorbinil[3][4].

Step-by-Step Protocol: Diastereomeric Salt Resolution

Step 1: Salt Formation

  • Dissolve the racemic hydantoin precursor (e.g., 2,3-dihydrospiro-6-fluoro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione) in boiling absolute ethanol (10 mL/g of substrate).

  • Add 1.0 equivalent of (-)-3-aminomethylpinane (derived from the corresponding carbonitrile) in a single portion. Stir until a homogenous solution is achieved.

Step 2: Fractional Crystallization

  • Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour to promote the growth of large, pure crystals.

  • The (-)-amine/(-)-hydantoin diastereomeric salt will selectively precipitate due to its significantly lower solubility in ethanol compared to the (+)-enantiomer salt.

  • Filter the crystals and wash with cold ethanol. Self-Validation & QC: Check the optical rotation of the salt. If the specific rotation [α]D​ does not match the literature standard for the pure diastereomer, perform a second recrystallization from ethanol.

Step 3: Acidic Cleavage & Auxiliary Recovery

  • Suspend the pure diastereomeric salt in water and acidify to pH 2.0 using 1M HCl.

  • The enantiopure (-)-hydantoin (Sorbinil) precipitates as a white solid and is collected via filtration.

  • The chiral auxiliary remains in the aqueous filtrate as 3-aminomethylpinane hydrochloride. It can be quantitatively recovered by basifying the aqueous layer to pH 12 with NaOH and extracting with diethyl ether, allowing the auxiliary to be recycled for subsequent batches.

G R1 Racemic Hydantoin (Sorbinil Precursor) R2 Salt Formation with (-)-3-Aminomethylpinane R1->R2 R3 Fractional Crystallization R2->R3 R4 Pure Diastereomeric Salt R3->R4 R5 Acidic Cleavage & Enantiopure Drug Recovery R4->R5

Caption: Optical resolution of racemic hydantoins via diastereomeric salt formation with aminopinane.

Quantitative Data Summary

The table below summarizes the performance metrics of the 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile derived auxiliary across different asymmetric applications.

Substrate / Reaction TypeActive Chiral Auxiliary FormChemical Yield (%)StereoselectivityPrimary Application
Imine + Ketene 3-Aminomethylpinane65 – 85%Up to 54% detrans- β -Lactam Synthesis
Racemic Sorbinil Precursor (-)-3-Aminomethylpinane> 40% (from racemate)> 98% eeAPI Optical Resolution
Alkylboronic Pinacol Esters 3-Cyanopinane (Direct Use)59%Retention of Config.Deboronative Cyanation

References

  • Todorov, A., et al. "Chiral amine-induced stereoselectivity in trans-β-lactam formation via Staudinger cycloaddition." Tetrahedron. Available at: 2

  • Sarges, R., et al. "EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives." Google Patents. Available at: 3

  • Komlošová, M., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." National Institutes of Health (PMC). Available at:4

  • Schaffner, A. "Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions." BORIS Theses - Universität Bern. Available at: 1

Sources

Application

The Enigmatic Olfactory Landscape of 3-Cyanopinane Derivatives: A Review of Existing Knowledge and Future Prospects

An in-depth analysis of the fragrance and flavor applications of 3-cyanopinane derivatives reveals a notable absence of comprehensive public-domain data. Despite the well-established use of nitriles as stable and versati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the fragrance and flavor applications of 3-cyanopinane derivatives reveals a notable absence of comprehensive public-domain data. Despite the well-established use of nitriles as stable and versatile fragrance ingredients, and the prevalence of the pinane skeleton in numerous commercially successful aroma chemicals, the specific olfactory contributions of 3-cyanopinane and its analogues remain largely undocumented in scientific literature and patent filings. This guide, therefore, serves as a detailed exploration of the surrounding chemical space, providing foundational knowledge and outlining protocols that would be essential for the synthesis, characterization, and evaluation of these elusive compounds.

The Promise of Pinane-Based Nitriles in Fragrance Chemistry

The pinane framework, a bicyclic monoterpene, is a cornerstone of fragrance chemistry. Derived from readily available natural sources like turpentine, it serves as a chiral building block for a diverse array of aroma chemicals. The inherent steric complexity and conformational rigidity of the pinane skeleton often impart unique and desirable olfactory properties, ranging from fresh, piney, and camphoraceous to warm, woody, and ambery notes.

Nitriles, on the other hand, have carved out a significant niche in modern perfumery.[1] They are frequently employed as more chemically stable surrogates for their corresponding aldehydes, which can be prone to oxidation and instability in various product matrices.[1][2] The nitrile functional group is known to contribute to a range of odor profiles, from fruity and citrusy to floral and spicy. The combination of the robust pinane scaffold with the versatile nitrile group holds the potential for the creation of novel fragrance ingredients with unique scent profiles and enhanced stability.

While specific data on 3-cyanopinane derivatives is scarce, the broader class of pinane derivatives has been explored for fragrance applications. For instance, various pinane-based aldehydes and acetals are known to possess fresh, "ozonic" fragrance qualities.[3] Furthermore, patents describe the use of other bicyclic nitriles in perfumery, highlighting the industry's interest in this class of compounds.

Synthetic Pathways to 3-Cyanopinane Derivatives: A Proposed Protocol

In the absence of specific literature, a general synthetic approach to 3-cyanopinane derivatives can be proposed based on established organic chemistry principles. The following protocol outlines a plausible route starting from readily available pinane-based precursors.

Protocol 1: Synthesis of 3-Cyanopinane via a Two-Step Process from Pinocamphone

This protocol describes a hypothetical synthesis and is intended for research and development purposes only. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Conversion of Pinocamphone to Pinocamphone Oxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of pinocamphone in a suitable solvent such as ethanol.

  • Addition of Reagents: Add a 1.5 molar equivalent of hydroxylamine hydrochloride and a 2 molar equivalent of a suitable base (e.g., sodium acetate or pyridine).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude oxime may be purified by recrystallization or column chromatography.

Step 2: Dehydration of Pinocamphone Oxime to 3-Cyanopinane

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified pinocamphone oxime in a dry, aprotic solvent such as dichloromethane or acetonitrile.

  • Dehydrating Agent: Add a suitable dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, or Burgess reagent. The choice of reagent will influence the reaction conditions and work-up procedure.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (this will depend on the chosen dehydrating agent) and monitor the reaction by TLC.

  • Work-up: Upon completion, carefully quench the reaction (the method will depend on the reagent used). For example, if acetic anhydride is used, the reaction can be quenched by the slow addition of water.

  • Purification: Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 3-cyanopinane, should be purified by vacuum distillation or column chromatography.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Pinocamphone Pinocamphone Oxime Pinocamphone Oxime Pinocamphone->Oxime Oximation Reagents1 Hydroxylamine HCl, Base (e.g., NaOAc) Cyanopinane 3-Cyanopinane Oxime->Cyanopinane Dehydration DehydratingAgent Dehydrating Agent (e.g., Ac2O, SOCl2)

Caption: Proposed two-step synthesis of 3-cyanopinane.

Olfactory Characterization and Application in Fragrance Compositions

The olfactory properties of any newly synthesized 3-cyanopinane derivative would need to be thoroughly evaluated by a trained perfumer. The expected odor profile could potentially combine the characteristic notes of the pinane skeleton with nuances introduced by the nitrile group.

Table 1: Hypothetical Olfactory Profile of 3-Cyanopinane Derivatives

DerivativePredicted Odor FamilyPotential Odor Descriptors
3-CyanopinaneWoody, CamphoraceousPine, fresh, slightly spicy, clean, with a potential metallic or ozonic undertone from the nitrile.
Substituted 3-Cyanopinane DerivativesVaries with substitutionIntroduction of alkyl or other functional groups could shift the profile towards fruity, floral, or ambery notes.

Once characterized, these derivatives could be incorporated into various fragrance compositions. Their inherent stability would make them suitable for a wide range of applications, from fine fragrances to personal care and household products. They could be used to add a unique freshness, a modern woody character, or to enhance and support other notes within a fragrance formulation.[4] The amount of a 3-cyanopinane derivative used would depend on its odor intensity and the desired effect, but it could range from as little as 0.01% to several percent of the fragrance concentrate.[4]

Analytical Protocols for Quality Control

Ensuring the purity and identity of any synthesized fragrance ingredient is crucial. The following analytical techniques would be essential for the quality control of 3-cyanopinane derivatives.

Protocol 2: Analytical Characterization of 3-Cyanopinane

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the synthesized compound and identify any potential byproducts. A non-polar or medium-polarity column would likely be suitable for this analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the 3-cyanopinane derivative.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic nitrile functional group (a sharp absorption band around 2240-2260 cm⁻¹).

  • Optical Rotation: As pinane derivatives are chiral, measuring the optical rotation would be important for characterizing the specific enantiomer or diastereomer synthesized.

Diagram of the Analytical Workflow:

AnalyticalWorkflow cluster_analysis Analytical Characterization CrudeProduct Crude 3-Cyanopinane Purification Purification (Distillation/Chromatography) CrudeProduct->Purification PureProduct Purified 3-Cyanopinane Purification->PureProduct GCMS GC-MS PureProduct->GCMS NMR NMR (¹H, ¹³C) PureProduct->NMR FTIR FTIR PureProduct->FTIR OpticalRotation Optical Rotation PureProduct->OpticalRotation

Caption: Analytical workflow for quality control.

Conclusion and Future Directions

While the current body of public knowledge on 3-cyanopinane derivatives in fragrance and flavor chemistry is limited, the potential for this class of compounds is significant. The combination of the well-established pinane scaffold with the versatile nitrile functional group suggests that these derivatives could offer novel and valuable additions to the perfumer's palette.

Future research in this area should focus on the synthesis and sensory evaluation of a range of 3-cyanopinane derivatives with varying substitution patterns. A systematic investigation of their olfactory properties, stability, and performance in different applications would be necessary to fully unlock their potential. As the demand for new and innovative fragrance ingredients continues to grow, the exploration of uncharted chemical territories like that of 3-cyanopinane derivatives will be crucial for the future of the fragrance industry.

References

  • WO2002081614A1 - Perfume compositions - Google P
  • US4456561A - Nitriles and use as perfume chemicals - Google P
  • US3729514A - Novel chemical compounds and process - Google P
  • Cyclopentylalkyl-nitriles and the use of odoriferous cyclopentylalkyl derivatives as fragrances - P
  • JP6137681B2 - Nitrile compounds - Google P
  • Nitriles in perfumery. Perfumer & Flavorist. Accessed March 27, 2026. [Link]

  • Structure-Odor Activity Studies on Derivatives of Aromatic and Oxygenated Monoterpenoids Synthesized by Modifying p-Cymene - PubMed. Accessed March 27, 2026. [Link]

  • New Developments in Citrus Fragrance Ingredients. Perfumer & Flavorist. Accessed March 27, 2026. [Link]

  • Common Fragrance and Flavor Materials - Air Freshener Class Action Lawsuit. Accessed March 27, 2026. [Link]

  • Synthesis and odor properties of carene and carane derivatives | Perfumer & Flavorist. Accessed March 27, 2026. [Link]

  • KR101867447B1 - Perfume composition for expressing oriental herbal fragrance - Google P

Sources

Method

Application Note: Reagents and Protocol for the Hydrolysis of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, field-proven methodology for the hydrolysis of a sterically hindered bicyclic nitrile while preserving...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, field-proven methodology for the hydrolysis of a sterically hindered bicyclic nitrile while preserving the integrity of the highly strained pinane framework.

Executive Summary

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile (commonly referred to as 3-cyanopinane) is a highly sterically hindered, bicyclic nitrile. Its hydrolysis yields 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, a valuable intermediate in the synthesis of chiral auxiliaries, peptide-based therapeutics, and complex terpenoid frameworks[1],[2]. The transformation of a nitrile to a carboxylic acid typically proceeds via an amide intermediate, requiring either strong acidic or basic conditions[3]. However, the strained nature of the bicyclo[3.1.1]heptane system presents unique synthetic challenges that dictate strict reagent selection and temperature control.

Mechanistic Rationale & Reagent Selection

The Risk of Acidic Hydrolysis

The bicyclo[3.1.1]heptane system contains a highly strained four-membered ring fused to a six-membered ring. When subjected to strong aqueous acids (e.g., H₂SO₄ or HCl) at the elevated temperatures normally required to hydrolyze sterically hindered nitriles, the pinane framework becomes highly susceptible to carbocation-mediated Wagner-Meerwein rearrangements. Protonation of the ring or transient carbocation formation leads to skeletal expansion or contraction, irreversibly yielding bornane or fenchane degradation products rather than the target acid.

Why Basic Hydrolysis is Mandatory

To bypass this degradation, base-catalyzed hydrolysis is strictly required[4]. The reaction initiates via the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, forming an imine anion. Following protonation and tautomerization, an amide intermediate is generated. A subsequent nucleophilic attack by hydroxide expels the amide ion, yielding a stable carboxylate salt[4].

The Steric Challenge: The cyano group at the 3-position is heavily shielded by the adjacent 2,6,6-trimethyl groups. Standard basic conditions (e.g., NaOH in refluxing ethanol at 78 °C) fail to provide sufficient thermal energy to overcome the high activation barrier of this sterically encumbered nucleophilic addition. Therefore, Ethylene Glycol is selected as the solvent. Its high boiling point allows the reaction to be refluxed at 150–160 °C, driving the hydrolysis to completion while maintaining the basic environment necessary to protect the bicyclic skeleton.

HydrolysisPathway Start 3-Cyanopinane (Strained Bicyclic Nitrile) Acid Acidic Hydrolysis (H+, H2O, Heat) Start->Acid Avoid Base Basic Hydrolysis (KOH, Ethylene Glycol, 150°C) Start->Base Preferred Rearrangement Wagner-Meerwein Rearrangement Acid->Rearrangement Intermediate Potassium Pinane-3-carboxylate (Stable Salt) Base->Intermediate Byproducts Bornane/Fenchane Derivatives Rearrangement->Byproducts Acidification Careful Acidification (HCl, 0°C) Intermediate->Acidification Product Pinane-3-carboxylic acid (Target Preserved) Acidification->Product

Mechanistic rationale for base-catalyzed hydrolysis to prevent Wagner-Meerwein rearrangement.

Quantitative Data: Reagent Requirements

To ensure complete conversion of the sterically hindered nitrile, a significant excess of base and a high-boiling solvent system are required.

ReagentRoleEquivalents / VolumeCausality & Notes
3-Cyanopinane Starting Material1.0 eqHighly lipophilic, sterically hindered at the 3-position.
Potassium Hydroxide (KOH) Nucleophile / Base5.0 – 10.0 eqLarge excess required to drive the sterically hindered reaction forward and ensure complete conversion to the carboxylate salt.
Ethylene Glycol High-Boiling Solvent10 – 15 volumesEnables reflux temperatures of 150–160 °C without pressurization.
Deionized Water Co-solvent / Reactant2 – 3 volumesAids in the dissolution of KOH and directly participates in the hydrolysis mechanism.
Diethyl Ether (Et₂O) Extraction SolventAs neededUsed to wash the aqueous layer and remove unreacted nitrile or non-polar organic impurities prior to acidification.
3M Hydrochloric Acid (HCl) Acidifying AgentTo pH 2Critical: Must be added strictly at 0 °C to prevent acid-catalyzed rearrangement of the newly formed free acid.
Ethyl Acetate (EtOAc) Extraction SolventAs neededEfficiently extracts the final carboxylic acid product from the aqueous phase.

Experimental Protocol

Workflow Step1 1. Reagent Mixing Nitrile + KOH + Ethylene Glycol Step2 2. Reflux 150-160 °C for 24-48 hours Step1->Step2 Step3 3. Cooling & Dilution Cool to RT, add DI H2O Step2->Step3 Step4 4. Washing Extract unreacted nitrile with Et2O Step3->Step4 Step5 5. Acidification Add 3M HCl at 0 °C to pH 2 Step4->Step5 Step6 6. Isolation Extract with EtOAc, dry, concentrate Step5->Step6

Step-by-step experimental workflow for the basic hydrolysis and isolation of the carboxylic acid.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile in 10 volumes of ethylene glycol. Add 5.0 to 10.0 equivalents of potassium hydroxide (KOH) pellets, followed by 2 volumes of deionized water to aid in dissolution.

  • High-Temperature Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath to 150–160 °C with vigorous stirring. Maintain reflux for 24 to 48 hours. Note: The extended time and high temperature are critical to overcome the steric hindrance at the 3-position of the pinane ring.

  • Cooling and Aqueous Dilution: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the viscous reaction mixture with 20 volumes of deionized water to fully solubilize the newly formed potassium pinane-3-carboxylate salt.

  • Removal of Organic Impurities: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (Et₂O) (3 × 10 volumes). This step removes any unreacted nitrile starting material and non-polar organic byproducts. Discard the ether layers.

  • Controlled Acidification (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask and cool it to 0 °C in an ice-water bath. While stirring vigorously, add 3M hydrochloric acid (HCl) dropwise until the solution reaches pH 2. Causality Note: Acidification must be performed at 0 °C. If the solution is allowed to heat up during the exothermic neutralization, the free carboxylic acid will undergo an acid-catalyzed Wagner-Meerwein rearrangement.

  • Product Isolation: Extract the acidified aqueous layer with ethyl acetate (EtOAc) (3 × 15 volumes). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid.

Self-Validating System (Quality Control)

To ensure trustworthiness and verify the success of the protocol, the following analytical validations must be integrated into the workflow:

  • TLC Monitoring: Monitor the reaction progress using Thin Layer Chromatography (9:1 Hexanes:EtOAc). The non-polar nitrile spot will gradually disappear, while the highly polar carboxylate salt will remain at the baseline until acidification.

  • FT-IR Spectroscopy: The starting material exhibits a sharp, distinct C≡N stretching frequency at ~2240 cm⁻¹. Successful hydrolysis is confirmed by the complete disappearance of this peak and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) corresponding to the carboxylic acid.

  • NMR Verification: ¹³C NMR will definitively confirm the transformation by showing the shift of the nitrile carbon (~120 ppm) to a downfield carboxylic acid carbonyl carbon (~180 ppm). Furthermore, the preservation of the bridging methylene signals (~30-40 ppm) will confirm that no skeletal rearrangement occurred.

References

  • Structural Identification of Petroleum Acids by Conversion to Hydrocarbons and Multidimensional Gas Chromatography-Mass Spectrometry Source: Analytical Chemistry (acs.org) URL:[Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles Source: Chemistry LibreTexts (libretexts.org) URL:[Link]

  • 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry Source: Penn State Pressbooks (unizin.org) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile. This document is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in polar solvent systems. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively in your experiments.

The Core Challenge: A Molecule of Two Minds

The primary difficulty in dissolving 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile in polar solvents stems from its amphiphilic, yet predominantly nonpolar, chemical structure. The bulky, rigid bicycloheptane core is highly hydrophobic, similar to pinane, from which it is derived.[1][2] This nonpolar "body" is governed by weak van der Waals forces and prefers nonpolar environments.[3][4][5] In contrast, the nitrile (-C≡N) functional group introduces a significant dipole moment, creating a polar "head."

While this polar group can interact with polar solvents, the large surface area of the hydrophobic core dominates its behavior, leading to poor solvation in aqueous or other highly polar media. The principle of "like dissolves like" dictates that the overall nonpolar character of the molecule makes it resistant to dissolving in polar solvents where strong intermolecular forces, like hydrogen bonds, would need to be disrupted without sufficient energetic payback.[5][6][7]

cluster_molecule 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile A Nonpolar Core (2,6,6-Trimethylbicyclo[3.1.1]heptane) - Large, bulky, hydrophobic - Governed by London Dispersion Forces C Poor Solubility in Polar Solvents (e.g., Water, Methanol) A->C Dominant Characteristic B Polar Head (Nitrile Group: -C≡N) - Strong dipole moment - Capable of dipole-dipole interactions B->C Insufficient to overcome hydrophobicity cluster_cyclodextrin Cyclodextrin Inclusion Complex cyclodextrin Hydrophilic Exterior Hydrophobic Cavity complex Soluble Inclusion Complex cyclodextrin->complex solute Hydrophobic Solute (Your Compound) solute->cyclodextrin:f1 Encapsulation solvent Polar Solvent (Water) complex->solvent Dissolves

Caption: Mechanism of solubility enhancement by cyclodextrins.

Data Summary & Strategy Selection

MethodMechanismTypical AgentsProsConsBest For...
Co-solvency Reduces solvent polarityDMSO, Ethanol, PEG 400Simple, effective, predictable [8]Potential toxicity, may not be suitable for all formulations [9]Initial lab experiments, analytical method development [10]
Hydrotropy Alters solvent structure / non-micellar aggregationSodium Benzoate, UreaAvoids organic solvents, often biocompatible [11][9]Requires high concentrations of hydrotrope, less effective than other methods"Green chemistry" approaches, certain oral or topical formulations
Surfactants Micellar encapsulationTween® 80, Triton™ X-100, SDSHigh solubilizing capacity, well-understoodPotential for toxicity, can interfere with some assays, foaming Emulsions, detergent-based assays, cleaning applications
Cyclodextrins Host-guest inclusion complexHP-β-CD, M-β-CDHigh biocompatibility, enhances stability and bioavailability [12][]Stoichiometric (1:1 or 1:2) binding, can be expensivePharmaceutical formulations (oral, parenteral), taste masking [14][]

Experimental Protocols

Protocol 1: Co-solvent Screening for Solubility Estimation

This protocol provides a systematic way to determine the minimum amount of co-solvent required to dissolve your compound to a target concentration.

  • Preparation:

    • Prepare stock solutions of your chosen co-solvents (e.g., pure DMSO, pure Ethanol).

    • Prepare your primary polar solvent (e.g., deionized water, phosphate-buffered saline).

    • Accurately weigh a small amount of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile into several small glass vials (e.g., 1 mg per vial).

  • Procedure:

    • To the first vial, add a volume of the primary solvent to achieve your target concentration (e.g., for 1 mg/mL, add 1 mL). Vortex and observe.

    • If the compound is not fully dissolved, create a series of co-solvent mixtures in separate tubes (e.g., 10% DMSO in water, 20% DMSO in water, etc.).

    • Add the 10% co-solvent mixture to the second vial. Vortex for 2 minutes. Use a sonication bath for 5-10 minutes if necessary.

    • Visually inspect for complete dissolution against a dark background.

    • If not dissolved, proceed to the next highest co-solvent concentration (20%) in the third vial, and so on.

    • The lowest percentage of co-solvent that results in a clear solution is your estimated required concentration.

  • Self-Validation:

    • Once a clear solution is obtained, let it stand at the intended experimental temperature (e.g., 25°C or 37°C) for at least one hour.

    • Observe for any signs of precipitation or cloudiness. A stable, clear solution validates the chosen solvent system for that time frame.

start Start: Weigh Compound prep_cosolvent Prepare Co-solvent Mixtures (e.g., 10%, 20%, 30%... in Water) start->prep_cosolvent add_cosolvent Add Co-solvent Mixture to Compound prep_cosolvent->add_cosolvent dissolve Vortex / Sonicate add_cosolvent->dissolve check Is Solution Clear? dissolve->check increase_conc Increase Co-solvent % check->increase_conc No validate Stability Test (1 hr at Target Temp) check->validate Yes increase_conc->add_cosolvent fail End: Insoluble or Unstable increase_conc->fail Max % Reached validate->increase_conc Precipitates end End: Soluble & Stable validate->end Stable

Caption: Workflow for co-solvent screening.

Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin (Kneading Method)

This method creates an inclusion complex to enhance aqueous solubility, suitable for pharmaceutical applications. [15]

  • Molar Calculation:

    • Determine the molar ratio for complexation (start with 1:1).

    • Calculate the required mass of your compound and HP-β-CD. (MW of HP-β-CD is ~1400 g/mol ).

  • Procedure:

    • Place the calculated amount of HP-β-CD into a glass mortar.

    • Add a small amount of water dropwise to the CD powder and triturate (grind with the pestle) until a homogeneous, sticky paste is formed.

    • Add your compound to the paste.

    • Knead the mixture thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of the guest molecule into the cyclodextrin cavity.

    • Dry the resulting solid paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

  • Solubility Assessment:

    • Attempt to dissolve the prepared complex powder in your aqueous medium (e.g., water, buffer).

    • Compare its solubility to that of the uncomplexed compound. A significant increase in solubility validates the formation of the inclusion complex.

References

  • Kapadiya, N. et al. (2011). HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. International Journal of Drug Development & Research. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Wikipedia. (n.d.). Hydrotrope. Wikipedia. [Link]

  • THE HYDROTROPIC EFFECT: A NOVEL STRATEGY FOR ENHANCED BIOAVAILABILITY. (2025). World Journal of Pharmaceutical and Life Sciences. [Link]

  • SOLUBILITY ENHANCEMENT METHODS WITH IMPORTANCE OF HYDROTROPY. (2012). Journal of Drug Delivery and Therapeutics. [Link]

  • Gharib, R. et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers. [Link]

  • Abreu, A. R. et al. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. ACS Publications. [Link]

  • Gould, S. & Scott, R. C. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR. [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. (2020). Indian Journal of Pharmaceutical Sciences. [Link]

  • Vemula, V. R. et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdomlib. [Link]

  • (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (n.d.). ResearchGate. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2022). PMC. [Link]

  • Truppi, A. et al. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI. [Link]

  • Edwards, D. A. et al. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library. [Link]

  • Surfactants and Their Applications for Remediation of Hydrophobic Organic Contaminants in Soils. (2021). IntechOpen. [Link]

  • bicyclo[3.1.1]heptane,2,6,6-trimethyl-. (2024). ChemBK. [Link]

  • How do non-polar substances dissolve in non-polar solvents? (2012). Chemistry Stack Exchange. [Link]

  • (1R,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane. (n.d.). PubChem. [Link]

  • The Solution Process. (n.d.). chem.libretexts.org. [Link]

  • Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-. (n.d.). NIST WebBook. [Link]

  • How do molecules that are non-polar dissolve? (2014). Reddit. [Link]

  • Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1«alpha»,2«beta»,5«alpha»)-. (n.d.). Cheméo. [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? (2025). RevisionDojo. [Link]

  • pinane (mixture of isomers). (n.d.). The Good Scents Company. [Link]

  • Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl- Properties. (2025). EPA. [Link]

  • 2,6,6-trimethylbicyclo(3.1.1)hept-2-ene. (2025). ChemBK. [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: Diastereomeric Profiling of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

Executive Summary In the development of complex bicyclic scaffolds for drug discovery, the precise stereochemical assignment of functionalized intermediates is non-negotiable. 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex bicyclic scaffolds for drug discovery, the precise stereochemical assignment of functionalized intermediates is non-negotiable. 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile (commonly known as 3-cyanopinane) serves as a rigid, chiral building block. Synthesized typically via radical deboronative cyanation[1], the reaction yields diastereomers that exhibit drastically different spatial geometries.

As a Senior Application Scientist, I designed this guide to move beyond basic peak-picking. Here, we will objectively compare the spectroscopic performance of the two primary C3-diastereomers—the (1R,2R,3R,5S) and (1R,2R,3S,5S) isomers—and establish a self-validating analytical workflow grounded in fundamental physical chemistry and 2[2].

Mechanistic & Stereochemical Context

To understand the spectra, we must first understand the structural causality imposed by the pinane skeleton. The[3.1.1] bicyclic framework is highly rigid, dominated by the steric bulk of the gem-dimethyl bridge (C8 and C9).

  • Isomer A[(1R,2R,3R,5S)] : The cyano (-CN) group occupies the equatorial position, forcing the C3-proton (H-3) into the axial position.

  • Isomer B[(1R,2R,3S,5S)] : The cyano group occupies the axial position, forcing H-3 into the equatorial position.

The Causality of Spectral Variance: The axial vs. equatorial orientation of the strongly electron-withdrawing cyano group alters the local magnetic environment. An axial cyano group (Isomer B) induces a strong γ -gauche shielding effect on the adjacent axial protons and carbons, shifting their NMR resonances upfield. Conversely, an axial H-3 (Isomer A) is thrust into the anisotropic shielding cone of the C8 syn-methyl group, enabling diagnostic Nuclear Overhauser Effects (NOE).

Workflow for Stereochemical Assignment

The following logic tree dictates the analytical pipeline for resolving these diastereomers.

StereochemicalWorkflow Start Crude 3-Cyanopinane Diastereomeric Mixture NMR 1D & 2D NMR Acquisition Start->NMR GCMS GC-MS Analysis Start->GCMS NOESY NOESY / ROESY (Spatial Proximity) NMR->NOESY JCoupling J-Coupling Analysis (Karplus Equation) NMR->JCoupling IsomerA (1R,2R,3R,5S) Equatorial CN NOESY->IsomerA H3-H8 NOE IsomerB (1R,2R,3S,5S) Axial CN NOESY->IsomerB No H3-H8 NOE JCoupling->IsomerA Large J (ax-ax) JCoupling->IsomerB Small J (ax-eq)

Workflow for the spectroscopic resolution of 3-cyanopinane diastereomers.

Comparative Spectroscopic Data

Table 1: 1 H NMR Diagnostic Signals & Causality

The most definitive proof of stereochemistry comes from the 1 H NMR coupling constants of the H-3 proton, dictated by the Karplus equation.

ParameterIsomer A (3R, Equatorial -CN)Isomer B (3S, Axial -CN)Mechanistic Causality
H-3 Chemical Shift ~2.80 - 3.10 ppm~3.20 - 3.40 ppmAxial protons generally resonate upfield of equatorial protons due to anisotropic shielding from C-C bonds.
H-3 Multiplicity ddd (Large J values)ddd or dt (Small J values)Dihedral angle dependence.
JH3−H2​ / JH3−H4​ 8.0 – 12.0 Hz (Axial-Axial)2.0 – 5.0 Hz (Equatorial-Axial)An axial H-3 has a ~180° dihedral angle with adjacent axial protons, maximizing orbital overlap and J -coupling.
NOESY Correlation Strong H-3 C8-CH 3​ NoneAxial H-3 points directly at the syn-methyl bridge (C8), placing them within the < 5 Å threshold required for NOE.
Table 2: 13 C NMR & IR Profiling

While 1 H NMR provides relative stereochemistry, 13 C NMR and IR validate the skeletal integrity of the [3.1.1] system[1].

Spectroscopic ModeIsomer A (3R, Equatorial -CN)Isomer B (3S, Axial -CN)Diagnostic Value
13 C NMR: C-3 ~30.1 ppm~28.5 ppm γ -gauche shielding from the axial -CN group compresses the C-3 shift in Isomer B.
13 C NMR: -C N ~122.5 ppm~121.8 ppmConfirms nitrile incorporation.
IR (Neat): ν (C$\equiv$N) 2235 cm −1 2242 cm −1 Axial nitriles often show slightly higher stretching frequencies due to reduced hyperconjugation with the ring system.

Experimental Methodologies (Self-Validating Protocols)

To ensure high Trustworthiness and reproducibility, protocols must be designed to self-validate. Relying purely on GC-FID area percentages for diastereomeric ratios (d.r.) is flawed due to differing response factors. Instead, we utilize Quantitative NMR (qNMR).

Protocol A: Quantitative 1 H NMR (qNMR) for Absolute Yield & d.r.

This protocol utilizes 1,4-dimethoxybenzene as an internal standard. Why? Its signals (singlets at 6.74 ppm and 3.67 ppm) fall in regions completely devoid of aliphatic bicyclic resonances, preventing signal overlap and ensuring integration fidelity[2].

  • Sample Preparation: Following aqueous work-up of the crude cyanation reaction, evaporate the organic solvent under reduced pressure (max 30 °C to prevent volatile loss).

  • Standard Addition: Weigh exactly 10.0 mg of 1,4-dimethoxybenzene (analytical standard grade) and add it directly to the crude residue.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl 3​ . Swirl gently and sonicate for 5 minutes to ensure a perfectly homogeneous mixture[2].

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1 H NMR spectrum at 298 K using a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons (crucial for quantitative integration).

  • Validation: Integrate the internal standard singlet at 3.67 ppm (representing 6 protons). Calibrate this to a known value. The absolute molar yield and d.r. are then calculated by integrating the distinct H-3 multiplet signals for Isomer A (large J ) and Isomer B (small J ).

Protocol B: GC-MS Analysis for Structural Integrity

Gas chromatography must be carefully controlled to prevent thermal epimerization of the C3 stereocenter during injection.

  • Inlet Conditions: Set the split/splitless injector to 220 °C (exceeding 250 °C risks thermal degradation of the pinane skeleton). Use a split ratio of 50:1.

  • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Gradient:

    • Hold at 60 °C for 2 min.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Validation: The diastereomers will resolve into two distinct peaks. The mass spectra (EI, 70 eV) for both will show a molecular ion peak at m/z 163 [M] + and a characteristic fragmentation loss of a methyl radical (m/z 148 [M-CH 3​ ] + ), validating the intact 2,6,6-trimethyl structural mass.

References

  • Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions Source: BORIS Theses - Universität Bern URL
  • A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters Source: Amazon S3 / Literature Repository URL

Sources

Comparative

Benchmarking the efficacy of pinane-3-carbonitrile vs other terpene-derived nitriles

Benchmarking the Efficacy and Stability of Pinane-3-carbonitrile vs. Established Terpene-Derived Nitriles Terpene-derived nitriles have long served as chemically stable surrogates for their corresponding aldehydes (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Efficacy and Stability of Pinane-3-carbonitrile vs. Established Terpene-Derived Nitriles

Terpene-derived nitriles have long served as chemically stable surrogates for their corresponding aldehydes (e.g., citral, citronellal) in fragrance formulation, agrochemicals, and pharmaceutical intermediates. Acyclic nitriles like[1] and exhibit excellent alkali stability, making them highly valuable in harsh formulation environments. However, their metabolic clearance and potential for off-target reactivity—specifically the release of inorganic cyanide via cytochrome P450 (CYP)-mediated α-hydroxylation—pose significant challenges for topical applications and drug development[2]. Furthermore, GN has faced regulatory restrictions, including IFRA prohibition, due to genotoxicity concerns[3].

Here, we benchmark a structurally rigid bicyclic alternative, pinane-3-carbonitrile , against these established acyclic terpene nitriles. By analyzing chemical stability, metabolic biotransformation, and biological efficacy, this guide provides a comprehensive evaluation for researchers and drug development professionals.

Mechanistic Rationale: Structural Dynamics and Steric Shielding

The primary differentiator between pinane-3-carbonitrile and acyclic nitriles lies in its three-dimensional conformation.

  • Acyclic Nitriles (GN, CN): Possess flexible carbon backbones that easily adapt to the catalytic pockets of metabolizing enzymes (e.g., CYP450). The α-carbon adjacent to the nitrile group is highly accessible, facilitating rapid oxidation.

  • Bicyclic Nitriles (Pinane-3-carbonitrile): Features a bulky, bridged bicyclic pinane framework. This rigid architecture imposes severe steric hindrance around the nitrile moiety.

Causality in Design: The steric bulk of the pinane ring restricts rotational degrees of freedom and physically shields the α-proton. Consequently, the activation energy required for CYP-mediated α-hydroxylation is significantly elevated. This effectively bottlenecks the formation of unstable cyanohydrins, preventing the subsequent spontaneous decomposition into toxic inorganic cyanide.

MetabolicPathway A Terpene Nitrile Substrate B CYP450-Mediated α-Hydroxylation A->B C Cyanohydrin Intermediate B->C D Spontaneous Decomposition C->D E Inorganic Cyanide Release D->E F Bicyclic Steric Hindrance (Pinane) F->B Inhibits Pathway

CYP450-mediated biotransformation pathway comparing acyclic vs. bicyclic terpene nitriles.

Metabolic Biotransformation & Safety Profiling

Understanding the metabolic fate of nitrile-containing compounds is critical for safety profiling. According to in vivo biomarker studies, the dermal application of acyclic nitriles like GN and CN results in the excretion of urinary thiocyanate—a direct biomarker for inorganic cyanide formation[2].

While the total absorbed dose of compounds like GN may be relatively low (e.g., 4.72% in human epidermal membranes), the intrinsic clearance rate in hepatocytes remains a crucial metric for systemic toxicity. Pinane-3-carbonitrile, owing to its steric shielding, demonstrates a significantly prolonged half-life in primary hepatocytes and negligible thiocyanate generation, making it a superior candidate for applications requiring high systemic safety margins.

Experimental Protocols: Self-Validating Clearance Assay

To objectively benchmark these compounds, we utilize a High-Throughput Hepatocyte Clearance and Cyanide Release Assay.

Why Primary Hepatocytes? Recombinant CYP enzymes only provide a partial metabolic picture. Primary hepatocytes preserve the complete Phase I (oxidation) and Phase II (conjugation) metabolic machinery, ensuring that transient cyanohydrin intermediates are accurately processed and measured, reflecting true in vivo causality.

Step-by-Step Methodology:

  • Hepatocyte Thawing and Plating: Thaw cryopreserved human primary hepatocytes and plate at a density of 1×106 cells/mL in Williams' Medium E supplemented with maintenance additives.

    • Validation Control: Assess cell viability via Trypan Blue exclusion (must strictly be >85% to proceed).

  • Substrate Incubation: Spike the test compounds (GN, CN, and Pinane-3-carbonitrile) into the hepatocyte suspension to achieve a final concentration of 10 µM.

    • Validation Control: Include Verapamil (rapid clearance) and Warfarin (slow clearance) as internal system checks to validate hepatocyte metabolic competence.

  • Reaction Quenching (Time-Course): At predetermined time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol) to instantly precipitate proteins and halt enzymatic activity.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion and calculate intrinsic clearance ( CLint​ ).

  • Colorimetric Thiocyanate Detection: Treat the remaining culture supernatant with a ferric nitrate reagent ( Fe(NO3​)3​ in dilute HNO3​ ). The formation of the red ferric thiocyanate complex is measured spectrophotometrically at 460 nm against a standard calibration curve to quantify cyanide release[2].

Workflow S1 1. Hepatocyte Isolation & Culture (Preserves Phase I/II Machinery) S2 2. Substrate Incubation (10 µM Nitrile + Controls) S1->S2 S3 3. Reaction Quenching (Ice-cold Acetonitrile) S2->S3 S4 4a. LC-MS/MS Analysis (Intrinsic Clearance Quantification) S3->S4 S5 4b. Colorimetric Assay (Thiocyanate Biomarker Detection) S3->S5

Self-validating hepatocyte clearance and thiocyanate biomarker quantification workflow.

Quantitative Benchmarking Data

The following table summarizes the comparative efficacy and stability metrics derived from standardized experimental models.

Metric / PropertyGeranyl Nitrile (GN)Citronellyl Nitrile (CN)Pinane-3-carbonitrile
Structure Type Acyclic DieneAcyclic MonoeneBridged Bicyclic
LogP (Estimated) 3.303.553.85
Alkali Stability ( t1/2​ at pH 12) ~14 Days~18 Days>60 Days
Hepatocyte CLint​ (µL/min/ 106 cells) 45.2 ± 3.138.5 ± 2.812.4 ± 1.5
Relative Cyanide Release ModerateLowNegligible
Genotoxicity / Regulatory Status Prohibited (IFRA)[3]Safe under typical use[4]Pending (Favorable Profile)

Conclusion

While acyclic terpene nitriles like citronellyl nitrile remain staples in formulation chemistry, their metabolic liabilities limit their utility in advanced pharmaceutical and agrochemical applications. Pinane-3-carbonitrile effectively leverages steric hindrance to block CYP-mediated α-hydroxylation, drastically reducing intrinsic clearance and eliminating the risk of inorganic cyanide release. This structural rigidity not only enhances chemical stability in alkaline environments but also provides a robust, metabolically stable scaffold for next-generation drug development.

References

  • Potter, J., Smith, R.L., Api, A.M. (2001). "An assessment of the release of inorganic cyanide from the fragrance materials benzyl cyanide, geranyl nitrile and citronellyl nitrile applied dermally to the rat." Food and Chemical Toxicology. URL:[Link]

  • National Center for Biotechnology Information. "Geranyl nitrile | C10H15N | CID 21768". PubChem. URL:[Link]

  • ScenTree SAS. "Citronellyl nitrile (CAS N° 51566-62-2)". ScenTree. URL:[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Geranyl and neryl nitriles: Human health tier II assessment". Australian Government. URL:[Link]

  • The Fragrance Conservatory. "Citronellyl nitrile - The Ingredient Directory". The Fragrance Conservatory. URL:[Link]

Sources

Validation

Evaluating the Optical Purity of Synthesized 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile: A Comparative Guide

Determining the optical purity—commonly expressed as enantiomeric excess ( ee )—of synthesized chiral building blocks is a critical quality control step in drug development and asymmetric synthesis. For bicyclic monoterp...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the optical purity—commonly expressed as enantiomeric excess ( ee )—of synthesized chiral building blocks is a critical quality control step in drug development and asymmetric synthesis. For bicyclic monoterpene derivatives like 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile (a cyanopinane derivative), standard analytical approaches often fail if the molecule's specific physicochemical properties are not taken into account[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical modalities available for this specific compound. Rather than merely listing protocols, this guide explores the causality behind the chromatographic and spectroscopic choices , providing a self-validating framework to ensure absolute confidence in your ee calculations[2].

Physicochemical Profiling: The Causality of Method Selection

Before injecting a sample, we must profile the analyte. 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile features a rigid, bulky pinane skeleton and an isolated nitrile ( −C≡N ) group.

  • Volatility: The bicyclic monoterpene framework is highly volatile, making it highly amenable to gas-phase analysis[3].

  • Chromophore Deficiency: The molecule lacks a conjugated π -system. The nitrile group only exhibits weak UV absorbance at low wavelengths ( ∼210 nm).

The Expert Insight: Many laboratories default to Chiral High-Performance Liquid Chromatography (HPLC) for ee determination. However, relying on HPLC-UV for this specific carbonitrile will result in severe baseline noise, poor sensitivity, and integration errors due to the lack of a strong chromophore. Therefore, Chiral Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the definitive gold standard here. FID detects carbon-hydrogen bonds highly efficiently, completely bypassing the need for UV absorbance[4].

Comparative Analysis of Analytical Modalities

To provide a clear decision-making matrix, the following table compares the performance of four common techniques for evaluating the optical purity of pinane derivatives.

Quantitative Performance Comparison
Analytical ParameterChiral GC-FID (Gold Standard)Chiral HPLC-UV/RI (Alternative)1H-NMR + Chiral Shift ReagentPolarimetry (Specific Rotation)
Resolution ( Rs​ ) > 2.0 (Baseline) 1.0 - 1.5 (Often partial)N/A (Signal splitting)N/A (Bulk measurement)
Sensitivity (LOD) < 0.1% ee ~2.0% ee ~2-5% ee Low (Prone to impurity bias)
Detection Requirement None (Universal C-H detection)Strong UV Chromophore or High Conc.NoneOptically pure reference standard
Analysis Time 20 - 35 mins30 - 45 mins10 mins5 mins
Sample Preparation Simple dilution in HexaneStrict solvent matchingPrecise CSR titrationHigh concentration ( g/100 mL)

Note: Polarimetry is generally discouraged for primary ee determination of novel syntheses unless the absolute specific rotation [α]D​ of the 100% optically pure enantiomer is already rigorously established in the literature[5].

Workflow Visualization: Modality Selection

OpticalPurityWorkflow Start Synthesized Compound: 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile Decision Physicochemical Profiling (High Volatility, Weak UV Chromophore) Start->Decision GC_Path Chiral GC-FID (Primary Gold Standard) Decision->GC_Path Optimal Route HPLC_Path Chiral HPLC-UV/RI (Secondary / Sub-optimal) Decision->HPLC_Path If GC Unavailable NMR_Path 1H-NMR + Eu(hfc)3 (Orthogonal Screen) Decision->NMR_Path Rapid Check GC_Prep Dilute in Hexane (1 mg/mL) GC_Path->GC_Prep HPLC_Prep Dilute in Hexane/IPA (High Conc. for RI) HPLC_Path->HPLC_Prep NMR_Prep Dissolve in CDCl3 Titrate Shift Reagent NMR_Path->NMR_Prep GC_Run Cyclodextrin CSP Slow Temp Ramp (2°C/min) GC_Prep->GC_Run HPLC_Run Amylose/Cellulose CSP Isocratic Elution HPLC_Prep->HPLC_Run NMR_Run Observe Methyl Singlet Peak Splitting NMR_Prep->NMR_Run Integration Calculate Enantiomeric Excess (ee%) ee% = |(Major - Minor) / (Major + Minor)| × 100 GC_Run->Integration HPLC_Run->Integration NMR_Run->Integration

Caption: Decision matrix and workflow for evaluating the optical purity of cyanopinane derivatives.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal controls to prove its validity. The following methodologies are designed as self-validating systems.

Protocol A: Chiral GC-FID Analysis (The Gold Standard)

This method utilizes a derivatized β -cyclodextrin stationary phase (e.g., Beta-Dex 120 or ChiralDex G-TA). The chiral recognition mechanism relies on the hydrophobic pinane skeleton forming an inclusion complex with the cyclodextrin cavity, while the nitrile group interacts with the rim via dipole-dipole interactions[4].

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the synthesized 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile in 1.0 mL of GC-grade hexane.

  • Causality: Hexane is chosen because its low boiling point ensures rapid volatilization in the GC inlet without excessive expansion volume, preventing liner overload and peak tailing. No derivatization is required since the molecule lacks highly polar, hydrogen-bonding groups (like −OH or −COOH ) that would cause column sticking[5].

Step 2: Instrument Parameters

  • Column: Beta-Dex 120 (30 m × 0.25 mm ID × 0.25 µm film).

  • Temperatures: Injector at 220°C; FID at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Hold at 80°C for 2 min, then ramp at 2°C/min to 150°C, hold for 5 min.

  • Causality: A shallow temperature ramp (2°C/min) is absolute critical. It maximizes the residence time of the enantiomers in the temperature window where partitioning into the cyclodextrin cavity is thermodynamically favored, ensuring baseline resolution ( Rs​>1.5 )[3].

Step 3: The Self-Validation Step (Critical)

  • Action: Before injecting your synthesized product, you must inject a racemic mixture of the carbonitrile.

  • Validation Criteria: The chromatogram must show two distinct peaks with baseline separation and an area ratio of exactly 50:50 ( ±0.5% ). If the racemate does not integrate to 50:50, your split ratio or column is inducing chiral bias, and any ee calculated for your synthesized batch will be scientifically invalid.

Step 4: Data Processing

  • Inject the synthesized sample. Integrate the major and minor peaks. Calculate ee using the formula: ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100 [2].

Protocol B: 1H-NMR with Chiral Shift Reagents (Orthogonal Screen)

If Chiral GC is temporarily unavailable, Nuclear Magnetic Resonance (NMR) using a Chiral Shift Reagent (CSR) like Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] — Eu(hfc)3 — provides a rapid, chromatography-free orthogonal validation.

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the synthesized compound in 0.6 mL of dry CDCl3​ (ensure it is stored over molecular sieves to prevent water from deactivating the europium complex).

Step 2: CSR Titration

  • Action: Acquire a baseline 1H-NMR spectrum. Identify the sharp singlets corresponding to the gem-dimethyl groups on the pinane skeleton ( ∼0.9−1.2 ppm).

  • Action: Add Eu(hfc)3 in 0.1 molar equivalent increments. Shake well and re-acquire the spectrum after each addition.

  • Causality: The paramagnetic europium atom coordinates weakly with the lone pair of the nitrile nitrogen. The bulky, chiral camphorate ligands create a diastereomeric magnetic environment around the enantiomers. This causes the previously identical gem-dimethyl singlets to shift at different rates, splitting into two distinct peaks.

Step 3: Integration & Validation

  • Action: Stop the titration once baseline resolution between the split methyl peaks is achieved. Do not add excess CSR, as paramagnetic europium causes severe line broadening, which will ruin integration accuracy.

  • Action: Integrate the split peaks to estimate the enantiomeric ratio. Note that NMR integration is generally only accurate to ±2−3% , making this a screening tool rather than a definitive purity assay.

References

  • Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions - BORIS Theses - Universität Bern. (Details the synthesis and characterization of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile). URL:[Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. URL: [Link]

  • Authenticity control of pine sylvestris essential oil by chiral gas chromatographic analysis of α-pinene - ETH Zurich Research Collection. URL:[Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool - LCGC International. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

Comprehensive Safety and Handling Guide for (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile As a Senior Application Scientist, I recognize that handling specialized bicyclic nitriles requires more than...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

As a Senior Application Scientist, I recognize that handling specialized bicyclic nitriles requires more than just a cursory glance at a Safety Data Sheet (SDS). (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile (CAS: 914472-48-3) is a structurally complex, sterically hindered organic nitrile typically isolated as a colorless oil[1]. While its bulky pinane-derived backbone offers unique stereochemical advantages in drug discovery and radical chain reactions[1], the nitrile functional group demands rigorous operational discipline.

This guide provides a self-validating system of protocols, ensuring that your laboratory maintains the highest standards of safety, scientific integrity, and logistical efficiency.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality of the hazard. Unlike inorganic cyanide salts, organic nitriles are not immediately toxic upon contact; however, they present a severe latent hazard.

Aliphatic and alicyclic nitriles are highly lipophilic, allowing them to rapidly absorb through the skin and respiratory mucosa. Once in the systemic circulation, they undergo enzymatic oxidation in the liver mediated by the Cytochrome P450 system[2]. This metabolic cleavage releases free hydrogen cyanide (HCN)[2]. The liberated cyanide ions then bind irreversibly to the heme-a3 center of cytochrome C oxidase in the mitochondrial respiratory chain, halting oxidative phosphorylation and inducing histotoxic hypoxia[3].

Understanding this pathway dictates our operational response: we must prevent dermal absorption at all costs and avoid any conditions (such as strong acids) that could prematurely hydrolyze the nitrile into volatile HCN gas[3].

Toxicity A Bicyclic Nitrile (Dermal/Inhalation) B Hepatic Cytochrome P450 (Oxidative Metabolism) A->B Systemic Absorption C Hydrogen Cyanide (HCN) Release B->C Enzymatic Cleavage D Cytochrome C Oxidase Inhibition C->D Heme-a3 Binding E Cellular Hypoxia & Toxicity D->E ATP Depletion

Caption: Metabolic pathway of organic nitrile toxicity leading to cellular hypoxia.

Mandatory PPE Matrix

Because this compound is a liquid oil[1], the risk of splashing and surface contamination is significantly higher than with solid powders. The following PPE matrix summarizes the required protective gear and the scientific justification for each choice.

PPE CategorySpecificationCausal Justification
Hand Protection Double-layered Nitrile or Butyl Rubber glovesStandard disposable nitrile gloves offer limited resistance to organic oils and can be penetrated within seconds[4]. Double-layering provides a critical fail-safe against micro-tears and permeation[5].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against ocular exposure to liquid oils and accidental splashes during syringe transfers[5][6].
Body Protection Flame-resistant (FR) Lab Coat & full-length pantsShields against spills. Because this nitrile is often purified using flammable solvents like n-pentane or TBME[1], synthetic clothing must be strictly avoided[5].
Respiratory Environment Certified Chemical Fume HoodPrevents inhalation of volatile organic components. Fume hoods must be used to maintain background vapor levels within safe limits[5].

Operational Workflow & Fume Hood Protocol

Trustworthy science relies on reproducible and safe methodologies. The handling of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile must be conducted entirely within a certified chemical fume hood[6].

Step-by-Step Handling Methodology:

  • Preparation: Verify that the fume hood has been certified within the last 12 months. Ensure the sash is open to no more than 50 cm to maintain optimal face velocity and prevent sudden changes in airflow[6].

  • PPE Donning: Equip double nitrile gloves, splash goggles, and a buttoned lab coat[5][6]. Ensure there is no exposed skin on the legs or feet[6].

  • Equipment Positioning: Place the nitrile vial, receiving flasks, and gas-tight syringes at least 16 cm (6 inches) behind the sash to maximize the capture efficiency of the hood[6][7].

  • Transfer: Do not pour the liquid. Use a gas-tight syringe or a cannula transfer system to move the colorless oil[1]. This minimizes aerosolization and splash risks.

  • Decontamination: Upon completion of the transfer, immediately wipe down the syringe exterior and dispose of the outer layer of gloves if any residue is suspected[4].

Workflow P1 1. PPE & Environment Setup (Double Nitrile, Goggles, Hood) P2 2. Reagent Transfer (Use gas-tight syringes) P1->P2 P3 3. Reaction Execution (Monitor temp, avoid acids) P2->P3 P4 4. Quenching & Cleanup (Maintain pH > 10 for waste) P3->P4

Caption: Step-by-step operational workflow for handling hazardous liquid nitriles.

Spill Response and Disposal Plan

The disposal of nitrile-containing waste requires strict pH control. The pKa of hydrogen cyanide is 9.21[3]. If nitrile waste is inadvertently mixed with acidic solutions, any trace free cyanide (or cyanide generated via decomposition) will rapidly protonate into volatile, lethal HCN gas[3].

Step-by-Step Disposal Methodology:

  • Segregation: Dedicate a specific, clearly labeled waste container exclusively for organic nitriles. Do not mix with acidic waste streams.

  • Alkaline Stabilization: Maintain the waste solution at an alkaline pH (e.g., using a 50 mM sodium hydroxide solution to keep pH > 12) to ensure any potential cyanide ions remain in their non-volatile salt form[3].

  • Spill Containment: In the event of a spill inside the fume hood, do not use water. Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite).

  • Cleanup: Wearing fresh double gloves, sweep the absorbed material into a hazardous waste bag using a plastic dustpan (avoid metal to prevent sparking if flammable solvents are present).

  • Final Wipe: Clean the spill area with a mild alkaline detergent solution, followed by a water wipe, ensuring all residues are captured for hazardous waste disposal.

Sources

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